molecular formula C24H31NO5 B402030 2-ethoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-ethoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B402030
M. Wt: 413.5g/mol
InChI Key: DDRAPBWIUAMBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Functional Group Modifications:

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-(ethyloxy)ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxy and ethyloxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological targets, providing insights into biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a valuable starting material for the synthesis of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique structure imparts desirable properties to the final products, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethyloxy)ethyl 2,7,7-trimethyl-5-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-(Ethyloxy)ethyl 2,7,7-trimethyl-5-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Compared to similar compounds, 2-ethoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its specific functional groups and structural configuration. These features confer unique reactivity and interaction profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5g/mol

IUPAC Name

2-ethoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H31NO5/c1-6-29-11-12-30-23(27)20-15(2)25-17-13-24(3,4)14-18(26)22(17)21(20)16-9-7-8-10-19(16)28-5/h7-10,21,25H,6,11-14H2,1-5H3

InChI Key

DDRAPBWIUAMBCC-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)CC(C2)(C)C)C

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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